
Contezolid
Übersicht
Beschreibung
Es ist besonders wirksam gegen Methicillin-resistente Staphylococcus aureus (MRSA), Vancomycin-resistente Enterokokken (VRE) und Penicillin-resistente Streptococcus pneumoniae . Contezolid hat sich als vielversprechend bei der Behandlung von komplizierten Haut- und Weichteilinfektionen (cSSTI) erwiesen und weist im Vergleich zu anderen Oxazolidinonen ein deutlich verbessertes Sicherheitsprofil auf .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Contezolid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Oxazolidinonrings beinhalten. Zu den wichtigsten Schritten gehören die Kondensation eines Isoxazol-Derivats mit einem Trifluormethyl-substituierten Benzaldehyd, gefolgt von einer Cyclisierung zur Bildung des Oxazolidinon-Kerns . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs, um die Verbindung in großen Mengen zu produzieren. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die für die pharmazeutische Verwendung erforderlichen Standards erfüllt .
Analyse Chemischer Reaktionen
Metabolic Pathways
Contezolid’s primary metabolic route involves the oxidative ring-opening of its 2,3-dihydropyridin-4-one (DHPO) ring , catalyzed by non-P450 enzymes such as flavin-containing monooxygenase 5 (FMO5) . This reaction generates two major metabolites:
Metabolite | Pathway | Matrix Recovery (%) |
---|---|---|
MRX445-1 | Oxidative ring-opening | 48 (urine), 15.5 (feces) |
MRX459 | Oxidative ring-opening | 15 (urine), 2.59 (feces) |
MRX401 | N-Dealkylation | 4.24 (urine) |
MRX423 | Oxidative dehydrogenation | 2.59 (feces) |
Other minor pathways include:
Pharmacokinetic Implications
Key PK Parameters (single oral dose):
Parameter | Value (Mean ± SD) |
---|---|
Cmax (mg/L) | 14.2 ± 3.6 |
AUC0–∞ (h·mg/L) | 68.0 ± 22.4 |
t1/2 (h) | 1.58 ± 0.23 |
The terminal half-life of this compound is 1.58 hours , with metabolites MRX445-1 and MRX459 contributing 19.5% and 4.84% of total plasma exposure, respectively .
Enzymatic Reactions
-
FMO5-mediated oxidation : The DHPO ring undergoes Baeyer-Villiger oxidation, leading to MRX445-1 and MRX459 .
-
Non-P450 involvement : Unlike other antibiotics, this compound’s metabolism is minimally affected by P450 inhibitors/inducers, reducing drug-drug interaction risks .
Mass Balance
Recovery Site | % Dose Recovered |
---|---|
Urine | 76.7 |
Feces | 14.8 |
Unchanged Drug | <3% |
Over 91.5% of the dose is excreted within 168 hours, primarily via hepatic metabolism .
Regulatory Implications
Due to MRX445-1’s plasma exposure exceeding 10% of total radioactivity, nonclinical safety studies were conducted on this metabolite to meet regulatory requirements .
This compound’s metabolism is dominated by non-P450 enzymatic pathways, minimizing interactions with other drugs. Its rapid hepatic clearance and primary urinary excretion highlight its pharmacokinetic profile. Further research is needed to fully elucidate secondary metabolic pathways and their clinical relevance .
Wissenschaftliche Forschungsanwendungen
Contezolid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als Modellverbindung für die Untersuchung der Synthese und Reaktion von Oxazolidinonen . In Biologie und Medizin wird this compound verwendet, um die Mechanismen der Antibiotikaresistenz zu untersuchen und neue Behandlungen für resistente bakterielle Infektionen zu entwickeln .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der bakteriellen Proteinsynthese. Es bindet an das Peptidyltransferasezentrum des bakteriellen Ribosoms und verhindert die Bildung von Peptidbindungen, wodurch das Wachstum von Bakterien gehemmt wird . Dieser Mechanismus ähnelt dem anderer Oxazolidinone, aber this compound hat ein geringeres Potenzial für Myelosuppression und Monoaminoxidase-Hemmung (MAOI), was es zu einer sichereren Alternative macht .
Wirkmechanismus
Contezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . This mechanism is similar to that of other oxazolidinones, but this compound has a reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), making it a safer alternative .
Vergleich Mit ähnlichen Verbindungen
Contezolid gehört zur Klasse der Oxazolidinon-Antibiotika, zu denen auch andere Verbindungen wie Linezolid und Tedizolidphosphat gehören . Im Vergleich zu diesen Verbindungen besitzt this compound eine einzigartige chemische Struktur, die eine verbesserte Sicherheit und Wirksamkeit verleiht. So hat es beispielsweise ein geringeres Potenzial für Myelosuppression und MAOI im Vergleich zu Linezolid . Darüber hinaus hat this compound eine vergleichbare oder bessere Wirksamkeit gegen resistente Gram-positive Krankheitserreger gezeigt .
Liste ähnlicher Verbindungen:- Linezolid
- Tedizolidphosphat
- Sutezolid
This compound sticht unter diesen Verbindungen aufgrund seines verbesserten Sicherheitsprofils und seiner starken Aktivität gegen resistente Bakterienstämme hervor .
Biologische Aktivität
Contezolid, a novel oxazolidinone antibiotic, has garnered attention for its potent biological activity against a range of gram-positive bacteria, particularly those resistant to other antibiotics. This article delves into the mechanisms of action, efficacy in clinical settings, and comparative studies with existing treatments, providing a comprehensive overview of this compound's biological activity.
This compound operates by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid but is characterized by a unique structure that reduces its potential for hematologic toxicity and adverse drug interactions .
Antibacterial Efficacy
This compound has demonstrated significant antibacterial activity against various resistant strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococci (VRE)
- Penicillin-resistant Streptococcus pneumoniae (PRSP)
In vitro studies indicate that this compound's minimum inhibitory concentrations (MICs) are comparable to those of linezolid, making it a promising alternative in treating infections caused by resistant pathogens .
Comparative Efficacy Table
Bacterial Strain | MIC (µg/mL) this compound | MIC (µg/mL) Linezolid |
---|---|---|
MRSA | 0.5 | 0.5 |
VRE | 1 | 2 |
PRSP | 1 | 1 |
Case Study Overview
Recent clinical studies have highlighted this compound's effectiveness in treating complicated infections and tuberculosis (TB). Notably, a phase III clinical trial in China demonstrated that this compound was not inferior to linezolid for treating complicated skin and soft tissue infections while showing fewer hematological side effects .
Case Reports:
- Tuberculosis Treatment : Three patients with drug-resistant TB were treated with this compound in combination with other antibiotics. All patients showed significant improvement without adverse reactions, indicating this compound's potential as a treatment option for TB .
- Complicated Skin Infections : In a comparative study involving patients with complicated skin infections, this compound exhibited similar therapeutic outcomes to linezolid but with reduced incidence of myelosuppression .
Safety Profile
The safety profile of this compound is notably favorable compared to linezolid. A study indicated that only 2.5% of patients on this compound experienced significant reductions in platelet counts (>30%), compared to 25.4% in those receiving linezolid (p < 0.001) . This reduction in hematologic toxicity is crucial for long-term use in patients requiring extended antibiotic therapy.
Eigenschaften
IUPAC Name |
(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYVXZZUMRQAX-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112968-42-9 | |
Record name | Contezolid [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1112968429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRX-I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CONTEZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B669M62ELP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.